molecular formula C20H24Cl2N4S B12295762 5-benzyl-N-(6-(piperidin-4-yl)pyridin-2-yl)thiazol-2-amine dihydrochloride

5-benzyl-N-(6-(piperidin-4-yl)pyridin-2-yl)thiazol-2-amine dihydrochloride

Cat. No.: B12295762
M. Wt: 423.4 g/mol
InChI Key: YJDGCULGIQTVGP-UHFFFAOYSA-N
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Description

5-benzyl-N-(6-(piperidin-4-yl)pyridin-2-yl)thiazol-2-amine dihydrochloride is a complex organic compound that features a thiazole ring, a piperidine ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-N-(6-(piperidin-4-yl)pyridin-2-yl)thiazol-2-amine dihydrochloride typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the pyridine and piperidine rings. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-N-(6-(piperidin-4-yl)pyridin-2-yl)thiazol-2-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the compound’s structure and properties.

    Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

5-benzyl-N-(6-(piperidin-4-yl)pyridin-2-yl)thiazol-2-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-benzyl-N-(6-(piperidin-4-yl)pyridin-2-yl)thiazol-2-amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-benzyl-N-(6-(piperidin-4-yl)pyridin-2-yl)thiazol-2-amine dihydrochloride is unique due to its specific combination of a thiazole ring, a piperidine ring, and a pyridine ring

Properties

Molecular Formula

C20H24Cl2N4S

Molecular Weight

423.4 g/mol

IUPAC Name

5-benzyl-N-(6-piperidin-4-ylpyridin-2-yl)-1,3-thiazol-2-amine;dihydrochloride

InChI

InChI=1S/C20H22N4S.2ClH/c1-2-5-15(6-3-1)13-17-14-22-20(25-17)24-19-8-4-7-18(23-19)16-9-11-21-12-10-16;;/h1-8,14,16,21H,9-13H2,(H,22,23,24);2*1H

InChI Key

YJDGCULGIQTVGP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC(=CC=C2)NC3=NC=C(S3)CC4=CC=CC=C4.Cl.Cl

Origin of Product

United States

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